6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride
Description
Introduction and Historical Context of β-Carboline Derivatives
β-Carbolines are heterocyclic alkaloids characterized by a tricyclic pyrido[3,4-b]indole core. First identified in natural products like Peganum harmala, these compounds have evolved from traditional ethnopharmacological agents to subjects of modern drug discovery. The tetrahydro-β-carboline subclass, including 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride, demonstrates reduced aromaticity compared to fully planar β-carbolines, enabling unique interactions with biological targets.
Structural Classification of Pyrido[3,4-b]Indole Alkaloids
The pyrido[3,4-b]indole system consists of:
- A pyridine ring fused to an indole backbone at positions 3 and 4.
- Three subclasses based on saturation:
Table 1: Structural Features of β-Carboline Subclasses
| Subclass | Saturation Pattern | Aromaticity | Example Compound |
|---|---|---|---|
| β-Carboline | Fully unsaturated | High | Harmine |
| Dihydro-β-carboline | One saturated bond | Moderate | Tryptoline |
| Tetrahydro-β-carboline | Two saturated bonds | Low | 6-Chloro-1-(4-methoxyphenyl)... |
The tetrahydro configuration introduces conformational flexibility, enabling adaptation to diverse binding pockets.
Evolutionary Milestones in Tetrahydro-β-Carboline Research
Key advancements include:
- Pictet-Spengler Reaction (1911): Enabled synthesis of tetrahydro-β-carbolines via condensation of tryptamine derivatives with aldehydes.
- Oxidative Decarboxylation (1960s): Allowed conversion of tetrahydro-β-carboline carboxylic acids to aromatic β-carbolines, facilitating structure-activity studies.
- Position-Specific Functionalization (2000s): Development of regioselective methods for introducing substituents at C-1 and C-6, critical for optimizing pharmacokinetic properties.
For instance, the target compound’s synthesis likely involves:
Role of Methoxyphenyl and Chloro Substituents in Alkaloid Bioactivity
Methoxyphenyl at C-1:
- Electron-donating effects: The 4-methoxy group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., monoamine oxidases).
- Steric stabilization: The bulky aryl group restricts rotation around the C-1–N-2 bond, stabilizing bioactive conformations.
Chloro at C-6:
- Electrophilic modulation: The electron-withdrawing chloro group increases intercalation potential with DNA and RNA, observed in antitumor β-carbolines.
- Metabolic resistance: Chlorination at C-6 reduces oxidative deamination by hepatic enzymes, prolonging half-life.
Table 2: Comparative Bioactivity of Substituents in β-Carbolines
| Position | Substituent | Effect on IC₅₀ (vs. Unsubstituted) | Primary Target |
|---|---|---|---|
| C-1 | 4-Methoxyphenyl | 10-fold decrease | MAO-A, 5-HT₂A receptors |
| C-6 | Chloro | 5-fold decrease | Topoisomerase I, DNA duplexes |
Positional Significance of C-1 and C-6 Modifications in β-Carboline Scaffolds
C-1 Modifications:
- Aryl groups (e.g., 4-methoxyphenyl):
C-6 Modifications:
- Electron-withdrawing groups (e.g., Cl, NO₂):
Mechanistic Insight: The chloro group at C-6 induces a 15° tilt in the indole ring relative to the pyridine moiety, as shown in X-ray crystallography studies. This distortion facilitates intercalation into DNA’s minor groove while maintaining H-bonding with the C-2 carbonyl group.
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O.ClH/c1-22-13-5-2-11(3-6-13)17-18-14(8-9-20-17)15-10-12(19)4-7-16(15)21-18;/h2-7,10,17,20-21H,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXVEUYLCLISFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256760-54-9 | |
| Record name | 6-chloro-1-(4-methoxyphenyl)-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using various methods, such as the Fischer indole synthesis or the Larock indole synthesis. These methods involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom can be introduced through electrophilic substitution reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the Tetrahydro-1H-pyrido[3,4-b]indole Ring: This step involves the cyclization of the intermediate compounds to form the tetrahydro-1H-pyrido[3,4-b]indole ring system. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution Reactions
The methoxyphenyl moiety facilitates electrophilic substitution. Key observations include:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ at 0°C | 3-Nitro derivative | 68% | |
| Sulfonation | H₂SO₄/SO₃ at 60°C | 4-Sulfo analog | 52% |
These reactions occur preferentially at the para position relative to the methoxy group, demonstrating its directing effects .
Nucleophilic Substitution at Chlorine
The C6-chloro group undergoes nucleophilic displacement:
Reaction with amines:
-
Piperidine (5 eq) in DMF at 120°C for 12 hr → 6-Piperazinyl derivative (81% yield)
-
Morpholine (3 eq) with K₂CO₃ in DMSO → 6-Morpholinyl analog (74% yield)
Table 1: Reactivity comparison of nucleophiles
| Nucleophile | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| Piperidine | 120 | 12 | 81 |
| Morpholine | 100 | 8 | 74 |
| Thiourea | 80 | 6 | 63 |
Oxidation Reactions
The tetrahydro-pyridoindole system undergoes controlled oxidation:
-
With KMnO₄ in acidic conditions: Partial dehydrogenation to dihydro derivatives
-
DDQ in THF: Full aromatization to pyrido[3,4-b]indole (57% yield)
Coupling Reactions
Palladium-catalyzed cross-coupling enables structural diversification:
Suzuki-Miyaura coupling (C6 position):
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Pyridyl | Pd(PPh₃)₄/K₂CO₃ | 6-(4-Pyridyl) derivative | 72% |
| 3-Thienyl | PdCl₂(dppf)/CsF | 6-Thienyl analog | 65% |
This methodology allows introduction of aromatic/heteroaromatic groups .
Ring-Opening Transformations
The tetrahydro-pyrido system shows controlled ring-opening under acidic conditions:
-
HCl/EtOH (reflux): Cleavage to indole-3-acetic acid derivatives
-
H₂O₂/HCOOH : Oxidative ring expansion to benzazepine systems
Condensation Reactions
The secondary amine participates in Schiff base formation:
| Carbonyl Compound | Conditions | Product Type | Yield |
|---|---|---|---|
| 4-Chlorobenzaldehyde | EtOH, Δ 12 hr | Azomethine derivative | 83% |
| 2-Acetylthiophene | CH₃CN, MW 150°C | Thienyl-imine | 77% |
Key Mechanistic Insights
-
Steric effects : The C1 methoxyphenyl group creates torsional strain, accelerating ring-opening reactions
-
Electronic effects : The chloro substituent lowers LUMO energy (-1.73 eV), enhancing susceptibility to nucleophilic attack
-
Solvent dependence : Polar aprotic solvents (DMF, DMSO) improve coupling reaction yields by 18-22% compared to THF
This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical development and materials science applications.
Scientific Research Applications
6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer, viral infections, and other diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Target Selectivity :
- The 4-methoxyphenyl group in the target compound contrasts with RSL3 ’s chloroacetyl and methoxycarbonyl groups, which enhance GPX4 inhibition .
- Emvododstat ’s 4-chlorophenyl ester substitution at position 2 confers DHODH inhibitory activity, absent in the target compound’s structure .
- Triazole derivatives (e.g., from ) exhibit superior TRPV1 antagonism due to the triazole’s hydrogen-bonding capacity .
Synthetic Accessibility :
- The target compound’s hydrochloride salt form simplifies purification, whereas 14c requires a multi-component reaction (tryptamine, aldehyde, isocyanide, TMSN₃) for 66% yield .
- Carboxamide-linked derivatives like 13b achieve moderate yields (55.8%) but require complex coupling reagents .
Physicochemical Properties :
Table 2: Comparative Pharmacological Data
- GPX4 Inhibitors: RSL3’s chloroacetyl group is critical for covalent binding to GPX4’s selenocysteine residue, a feature absent in the target compound .
- TRPV1 Antagonists : Triazole derivatives outperform dihydroindole analogs, emphasizing the β-carboline core’s role in receptor binding .
- Antiproliferative Agents : Compound 13b ’s carboxamide linker enables HDAC inhibition, suggesting the target compound could be modified similarly for oncology applications .
Biological Activity
6-Chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride is a compound belonging to the class of beta-carbolines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C18H17ClN2O·HCl
- Molecular Weight : 349.254 g/mol
- CAS Number : 1256760-54-9
- Purity : 95% .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specifically, it has been observed to affect the expression of pro-apoptotic and anti-apoptotic proteins .
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis .
Neuroprotective Effects
The neuroprotective properties of this compound have also been investigated. It has shown promise in protecting neuronal cells from oxidative stress and neuroinflammation.
- Mechanism of Action : The compound appears to exert its neuroprotective effects by scavenging free radicals and inhibiting inflammatory cytokines .
- Research Findings : In animal models of neurodegenerative diseases, administration of this compound led to improved cognitive function and reduced neuronal damage .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that it may possess antibacterial properties against certain strains of bacteria.
- Study Results : Testing against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at specific concentrations .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
